molecular formula C16H9F2N3OS2 B2808692 3,4-difluoro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide CAS No. 327038-73-3

3,4-difluoro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide

Cat. No.: B2808692
CAS No.: 327038-73-3
M. Wt: 361.38
InChI Key: XAOICWAPVJTBIE-UHFFFAOYSA-N
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Description

3,4-difluoro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a complex organic compound that features a benzamide core linked to a heterocyclic system containing thiazole and benzothiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole and benzothiazole rings, followed by their fusion and subsequent functionalization. Key steps include:

    Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Formation of Benzothiazole Ring: This is often synthesized via the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Fusion of Rings: The thiazole and benzothiazole rings are fused through a series of cyclization reactions.

    Functionalization: Introduction of the difluoro and methyl groups, followed by the attachment of the benzamide moiety

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the heterocyclic rings enhances its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is unique due to the specific positioning of the difluoro and methyl groups, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3,4-difluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3OS2/c1-7-19-11-4-5-12-14(13(11)23-7)24-16(20-12)21-15(22)8-2-3-9(17)10(18)6-8/h2-6H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOICWAPVJTBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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